molecular formula C12H15ClN2O3 B8147536 tert-butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate

tert-butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate

Cat. No.: B8147536
M. Wt: 270.71 g/mol
InChI Key: AIDKKCPLNLTYRU-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate: is a chemical compound with the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with acetyl and chloro groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions . The reaction conditions often involve the use of organoboron reagents and palladium catalysts at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetyl or chloro groups.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate involves its interaction with specific molecular targets. The acetyl and chloro groups on the pyridine ring can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: tert-Butyl N-(4-acetyl-6-chloro-3-pyridyl)carbamate is unique due to the specific positioning of the acetyl and chloro groups on the pyridine ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent positions.

Properties

IUPAC Name

tert-butyl N-(4-acetyl-6-chloropyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-7(16)8-5-10(13)14-6-9(8)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDKKCPLNLTYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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